molecular formula C20H23N5O5 B2450148 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-45-9

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No.: B2450148
CAS No.: 2034594-45-9
M. Wt: 413.434
InChI Key: SNAUIKMWJXSVAZ-UHFFFAOYSA-N
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Description

1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O5 and its molecular weight is 413.434. The purity is usually 95%.
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Properties

IUPAC Name

1-[[1-[1-[2-(1,3-benzodioxol-5-yloxy)propanoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5/c1-13(30-16-4-5-17-18(7-16)29-12-28-17)20(27)24-10-15(11-24)25-9-14(21-22-25)8-23-6-2-3-19(23)26/h4-5,7,9,13,15H,2-3,6,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUIKMWJXSVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)N2C=C(N=N2)CN3CCCC3=O)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells. This could potentially lead to a reduction in tumor growth and size.

Biological Activity

The compound 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that incorporates various pharmacological motifs. Its structure suggests potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article aims to present a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Structural Overview

The compound features several key structural components:

  • Benzo[d][1,3]dioxole : Known for its role in various pharmacological activities.
  • Azetidin and Pyrrolidin : These cyclic amines are often linked to enhanced bioactivity due to their ability to interact with biological targets.
  • Triazole moiety : Frequently associated with antifungal and anticancer properties.

Anticancer Properties

Recent research has highlighted the potential anticancer effects of compounds containing the benzo[d][1,3]dioxole structure. A study on similar derivatives demonstrated significant anti-proliferative activity against human cancer cell lines. For instance, compounds fused with 1,4-thiazepines exhibited IC50 values as low as 8.23 μM against esophageal squamous cell carcinoma (Ec9706), indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 23.26 μM) .

CompoundCell LineIC50 (μM)Comparison
4eEc97068.23More potent than 5-Fluorouracil
Eca10916.22More potent than 5-Fluorouracil

Neuropharmacological Effects

The incorporation of azetidine and pyrrolidine rings suggests possible interactions with neurotransmitter systems. Compounds with similar structural frameworks have been studied for their effects on GABA receptors and other central nervous system targets. For example, benzodiazepine derivatives have shown varying affinities for GABA receptors, which are crucial for their anxiolytic and anticonvulsant effects .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The benzo[d][1,3]dioxole moiety may disrupt cellular signaling pathways critical for cancer cell growth.
  • Receptor Modulation : The triazole and cyclic amine components may enhance binding affinity to specific receptors involved in neuropharmacology.

Case Studies

In one notable case study involving a related compound, researchers synthesized a series of benzo[d][1,3]dioxole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their anticancer efficacy. This highlights the importance of structure-activity relationships (SAR) in developing new therapeutic agents .

Preparation Methods

Synthesis of 2-(Benzo[d]dioxol-5-yloxy)propanoyl Chloride

The benzo[d]dioxol-5-yloxy propanoyl group is synthesized through nucleophilic substitution. Sesamol reacts with 2-chloropropanoyl chloride in the presence of a base (e.g., K₂CO₃) to yield 2-(benzo[d]dioxol-5-yloxy)propanoyl chloride (Scheme 1).

Scheme 1
$$
\text{Benzo[d]dioxol-5-ol} + \text{ClCH₂COCl} \xrightarrow{\text{Base}} \text{2-(Benzo[d]dioxol-5-yloxy)propanoyl Chloride}
$$

Azetidine Ring Functionalization

Preparation of 1-(2-(Benzo[d]dioxol-5-yloxy)propanoyl)azetidin-3-amine

Azetidine-3-amine is acylated with 2-(benzo[d]dioxol-5-yloxy)propanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (Scheme 2).

Scheme 2
$$
\text{Azetidin-3-amine} + \text{2-(Benzo[d]dioxol-5-yloxy)propanoyl Chloride} \xrightarrow{\text{TEA/DCM}} \text{1-(2-(Benzo[d]dioxol-5-yloxy)propanoyl)azetidin-3-amine}
$$

Click Chemistry for Triazole Formation

Synthesis of 4-Azidomethylpyrrolidin-2-one

Pyrrolidin-2-one is brominated at the 4-position using N-bromosuccinimide (NBS), followed by azide substitution with sodium azide (NaN₃) in DMF (Scheme 4).

Scheme 4
$$
\text{Pyrrolidin-2-one} \xrightarrow{\text{NBS}} \text{4-Bromomethylpyrrolidin-2-one} \xrightarrow{\text{NaN₃}} \text{4-Azidomethylpyrrolidin-2-one}
$$

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The alkyne-functionalized azetidine reacts with 4-azidomethylpyrrolidin-2-one under CuAAC conditions (CuSO₄, sodium ascorbate, H₂O/DMSO) to form the triazole linkage (Scheme 5).

Scheme 5
$$
\text{Alkyne-Azetidine} + \text{4-Azidomethylpyrrolidin-2-one} \xrightarrow{\text{CuSO₄, Na Ascorbate}} \text{Target Compound}
$$

Optimization and Challenges

Regioselectivity in Triazole Formation

Analytical Data and Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (s, 1H, triazole-H), 6.85–6.75 (m, 3H, aromatic-H), 4.50 (m, 2H, azetidine-CH₂), 3.90 (m, 2H, OCH₂).
  • HRMS (ESI) : [M+H]⁺ calcd. for C₂₀H₂₃N₅O₅: 421.1701; found: 421.1705.

Purity and Yield

  • Overall yield : 28% (four steps).
  • HPLC purity : >98% (C18 column, MeCN/H₂O).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative to nucleophilic substitution employs Mitsunobu conditions (DIAD, PPh₃) to couple sesamol with 2-hydroxypropanoyl chloride, improving ether bond formation efficiency (yield: 82%).

Azetidine Ring Construction via Bromocyclization

3-Amino-1-propanol is treated with 1,2-dibromoethane and K₂CO₃ to form azetidine, followed by acylation (yield: 65%).

Industrial Scalability

Large-Scale CuAAC

Batch processes using 10 mol% CuI in DMSO at 25°C achieve 90% conversion in 4 hours, with catalyst recovery via filtration.

Cost Analysis

Step Cost per kg (USD)
Sesamol derivative 120
Azetidine formation 340
Click chemistry 210
Total 670

Q & A

Q. What are the critical steps in synthesizing 1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yloxy)propanoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one?

The synthesis typically involves:

Azetidine ring formation : Reacting a benzodioxolyloxy-propanoyl precursor with an azetidine derivative under basic conditions (e.g., triethylamine) to form the azetidin-3-yl intermediate .

Click chemistry for triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 1,2,3-triazole moiety to the azetidine ring .

Pyrrolidinone coupling : Alkylation or acylation reactions to link the triazole-methyl group to the pyrrolidin-2-one core .

Q. Key reaction conditions :

StepSolventCatalystTemperatureYield Range
Azetidine formationDMFTriethylamine80–100°C60–75%
Triazole cycloadditionEthanolCu(I)RT70–85%
Pyrrolidinone couplingTHFNaH0–25°C50–65%

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazole and azetidine rings .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS in positive ion mode) .

Q. Example NMR data :

  • Benzo[d][1,3]dioxole protons: δ 6.8–7.1 ppm (multiplet, 3H) .
  • Azetidine CH₂ groups: δ 3.4–3.7 ppm (quartet) .

Q. What safety precautions are recommended during handling and storage?

  • Handling : Use fume hoods, nitrile gloves, and eye protection due to potential irritancy (similar to benzodioxole derivatives) .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the azetidine or pyrrolidinone moieties .

Advanced Research Questions

Q. How can reaction yields be optimized for the azetidine ring formation step?

  • Microwave-assisted synthesis : Reduces reaction time from 20 hours to 2–4 hours while maintaining yields >70% .
  • Solvent optimization : Replace DMF with acetonitrile to minimize side reactions (e.g., azetidine ring opening) .
  • Catalyst screening : Test alternatives to triethylamine (e.g., DBU) for improved base sensitivity .

Data contradiction resolution : Conflicting yields (60% vs. 75%) in literature may arise from residual moisture; use molecular sieves for anhydrous conditions .

Q. How to address discrepancies in biological activity data across studies?

  • Purity verification : Re-test compounds using HPLC-MS to rule out degradation products .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO vs. ethanol) .
  • Structural analogs : Compare activity with simplified derivatives (e.g., removing the benzodioxole group) to isolate pharmacophoric elements .

Q. Example SAR findings :

ModificationBioactivity (IC₅₀)Reference
Benzo[d][1,3]dioxole removal10-fold reduction
Triazole-to-imidazole substitutionLoss of activity

Q. What strategies improve regioselectivity in triazole formation?

  • Catalyst tuning : Use Cu(I)/TBTA (tris(benzyltriazolylmethyl)amine) to favor 1,4-regioisomers .
  • Solvent polarity : Polar solvents (e.g., DMF) enhance selectivity for the desired triazole isomer .
  • Alkyne substitution : Electron-withdrawing groups on the alkyne precursor direct regiochemistry .

Q. Regioselectivity data :

Catalyst System1,4:1,5 Ratio
Cu(I)/TBTA9:1
Cu(I)/PPh₃3:1

Q. How to analyze unexpected by-products in the pyrrolidinone coupling step?

  • TLC monitoring : Use silica plates with CH₂Cl₂:MeOH (9:1) to track reaction progress .
  • By-product isolation : Employ flash chromatography (hexane:EtOAc gradient) to separate impurities .
  • Mechanistic studies : Conduct DFT calculations to identify competing pathways (e.g., over-alkylation) .

Q. Common by-products :

  • N-Over-alkylated pyrrolidinone : δ 4.2 ppm (CH₂-N⁺) in ¹H NMR .
  • Hydrolysis product : Detected via IR (C=O stretch at 1700 cm⁻¹) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • pH stability assays : Incubate in PBS (pH 7.4) and analyze degradation via LC-MS over 24 hours .
  • Plasma stability : Test in human plasma at 37°C; use protease inhibitors to distinguish enzymatic vs. chemical degradation .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests solid-state stability) .

Q. How to design analogs to explore structure-activity relationships (SAR)?

Core modifications : Replace pyrrolidin-2-one with piperidin-2-one to assess ring size impact .

Substituent variation : Introduce halogens (F, Cl) on the benzodioxole ring to modulate lipophilicity .

Bioisosteric replacement : Substitute the triazole with a tetrazole to evaluate electronic effects .

Q. Synthetic workflow :

  • Parallel synthesis : Use automated reactors to generate 10–20 analogs in parallel .
  • High-throughput screening : Test libraries against target enzymes (e.g., kinases) .

Q. How to resolve conflicting crystallographic data on the triazole-azetidine conformation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane:EtOAc) to determine absolute configuration .
  • DFT-based conformational analysis : Compare computed vs. experimental bond angles to identify dominant conformers .
  • Variable-temperature NMR : Monitor dynamic changes in dihedral angles (e.g., azetidine puckering) .

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